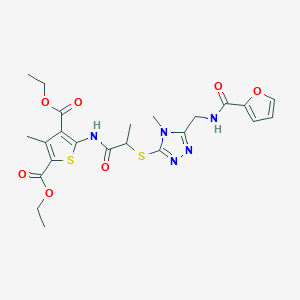![molecular formula C19H21N3O5S B2516982 Methyl 4-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate CAS No. 1105231-59-1](/img/structure/B2516982.png)
Methyl 4-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves reactions such as the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile to produce a cyclic molecule. For instance, the synthesis of Methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate and related compounds involves such reactions with appropriately substituted 2H-pyran-2-ones . Similarly, Methyl 2-benzoylamino-3-dimethylaminopropenoate reacts with various diketones to afford corresponding derivatives, which suggests that the target compound could also be synthesized through reactions with diketones or similar reagents .
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For example, the structure of methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate was determined by X-ray crystallography . This approach could potentially be applied to determine the molecular structure of the target compound.
Chemical Reactions Analysis
The chemical reactions of related compounds involve interactions such as hydrogen bonding and aromatic π-π interactions. For instance, methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate forms chains of edge-fused rings through a combination of N-H...O(carbonyl) and C-H...O(nitro) hydrogen bonds . These types of interactions are crucial in determining the reactivity and the possible reactions that the target compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are influenced by their molecular structure. For example, the presence of hydrogen bonds and aromatic interactions can affect the solubility, melting point, and stability of the compounds . The analysis of the target compound's physical and chemical properties would require experimental data, which is not provided in the papers.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Synthesis and Spectral Characterization : A study detailed the synthesis and characterization of a novel pyrazole derivative, focusing on its structural aspects through X-ray crystallography and spectral analysis (Kumara et al., 2018) Kumaraetal.,2018. This research demonstrates the process of synthesizing complex pyrazole-based molecules and provides a foundation for understanding the molecular structure and interactions, which could be applicable to studying Methyl 4-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate.
Potential Applications
Antimicrobial and Antiproliferative Activities : Another study synthesized novel derivatives of pyrazole-3-carboxylate, showing antimicrobial and antiproliferative activities (Siddiqui et al., 2013) Siddiquietal.,2013. These findings suggest potential biomedical applications for pyrazole derivatives, indicating that this compound could be explored for similar uses.
Heterocyclic Compound Synthesis : The synthesis of heterocyclic systems using related compounds provides insights into chemical methodologies that could be applied to the target molecule for creating new compounds with potential pharmaceutical applications (Selič & Stanovnik, 1997) Selič & Stanovnik, 1997.
Mecanismo De Acción
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels affects numerous biochemical pathways. These channels play a crucial role in various physiological processes and potential targets for numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown improved metabolic stability over the prototypical urea-based compounds . .
Result of Action
The activation of GIRK channels by the compound leads to changes in cell excitability. This can have various effects at the molecular and cellular level, depending on the specific physiological context .
Propiedades
IUPAC Name |
methyl 4-[[2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-27-19(24)12-5-7-13(8-6-12)20-18(23)17-15-3-2-4-16(15)21-22(17)14-9-10-28(25,26)11-14/h5-8,14H,2-4,9-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOIAHXKKAXTOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1-(4-Chlorophenyl)cyclopentyl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2516904.png)

![4-(2,5-Dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2516909.png)

![Bicyclo[6.2.0]decane-9-carboxylic acid](/img/structure/B2516914.png)
![Ethyl 7-(pyridin-3-yl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2516915.png)
![Methyl 4-({2-[(tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)butanoate](/img/structure/B2516916.png)
![8-Methyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B2516917.png)

![1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carbaldehyde](/img/structure/B2516922.png)